

Application Notes and Protocols for NMR-Based Structure Elucidation of Stigmastane Derivatives

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Compound of Interest

Compound Name: Stigmane B

Cat. No.: B15577311

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Introduction

Stigmastane derivatives, a class of C29 steroids, are widely distributed in plants and play crucial roles in various biological processes. Their complex polycyclic structure and numerous stereocenters present a significant challenge for complete and unambiguous structure elucidation. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has become an indispensable tool for determining the constitution and stereochemistry of these natural products.^{[1][2]} This document provides detailed application notes and experimental protocols for the structural analysis of stigmastane derivatives using a suite of modern 1D and 2D NMR techniques.

The general approach involves a systematic application of various NMR experiments to piece together the molecular puzzle.^[3] One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons. Two-dimensional (2D) experiments, such as COSY, HSQC, HMBC, and NOESY, are then employed to establish connectivity and spatial relationships between atoms, ultimately leading to the complete 3D structure.^{[4][5]}

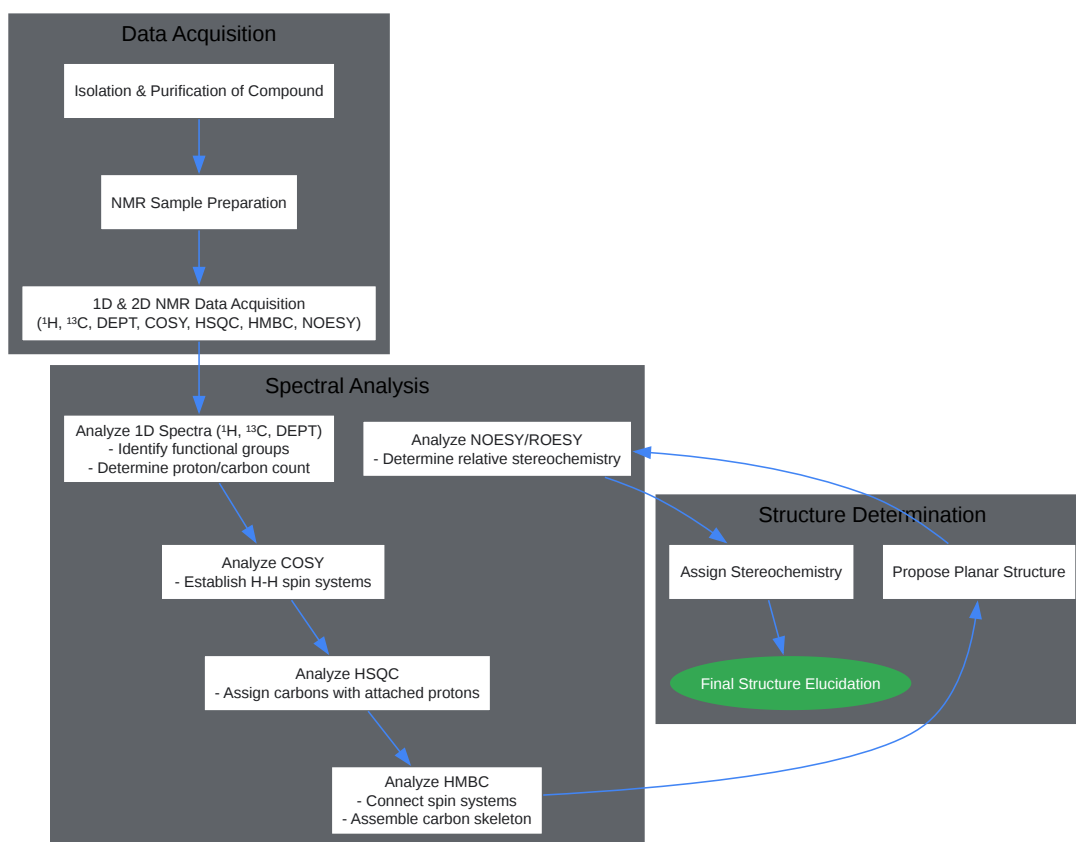
Key NMR Experiments for Stigmastane Structure Elucidation

A combination of NMR experiments is essential for the complete structural assignment of stigmastane derivatives.

- ^1H NMR (Proton NMR): Provides information about the chemical environment, number, and connectivity of protons.^[6] Chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J) are key parameters.
- ^{13}C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., sp^3 , sp^2 , $\text{C}=\text{O}$). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run concurrently to distinguish between CH_3 , CH_2 , CH , and quaternary carbons.
- 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (^2JHH , ^3JHH).^[7] This is fundamental for tracing out proton spin systems within the molecule.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (^1JCH).^[7] This experiment is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (^2JCH , ^3JCH).^[7] This is one of the most powerful experiments for assembling the carbon skeleton by connecting different spin systems.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, regardless of their bonding connectivity. This is the primary method for determining the relative stereochemistry of the molecule by identifying through-space interactions.

Below is a general workflow for the structure elucidation process.

General Workflow for Stigmastane Structure Elucidation



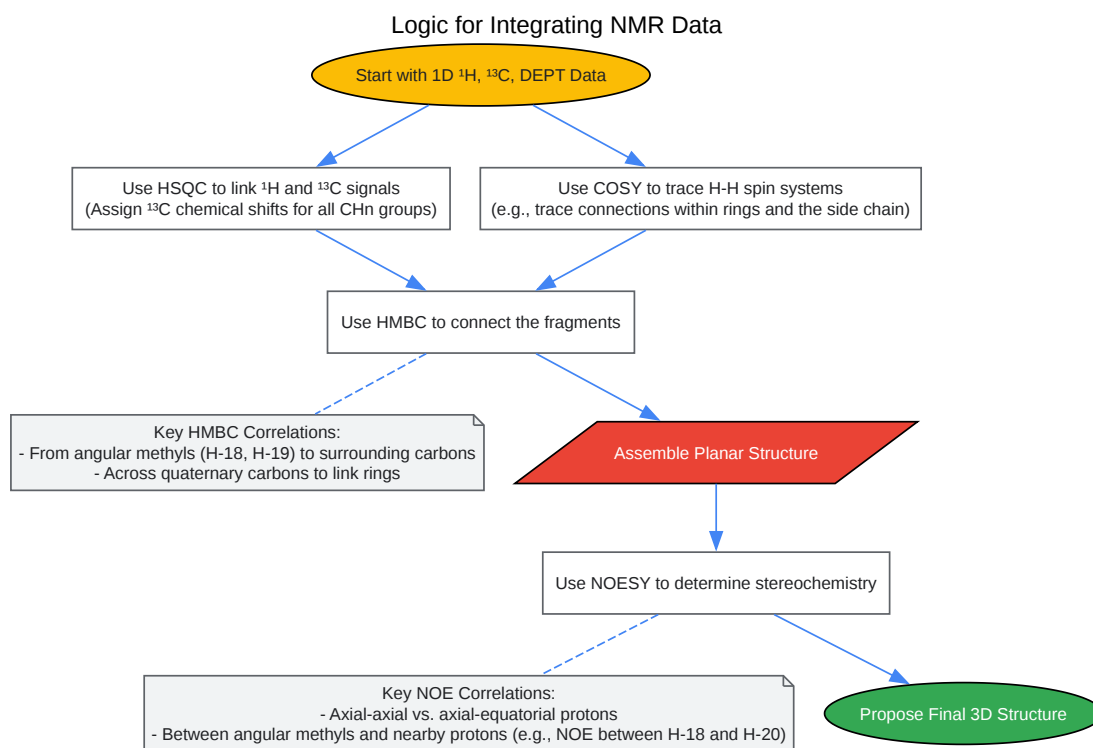
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Caption: Workflow from compound isolation to final structure determination.

Data Presentation: Stigmastane Derivatives

Understanding the characteristic chemical shifts of the stigmastane core is fundamental. The diagram below shows the basic stigmastane skeleton with conventional numbering.

Stigmastane Core Structure with Numbering



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